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Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxybenzonitrile

Cat. No.: B012467

An In-depth Technical Guide on the Molecular Structure of 3,5-Difluoro-4-
methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and spectroscopic data of 3,5-Difluoro-4-methoxybenzonitrile.
The information is intended to support research, development, and quality control activities
involving this compound.

Molecular Structure and Identification

3,5-Difluoro-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene
ring substituted with two fluorine atoms, a methoxy group, and a nitrile group. The fluorine
atoms are positioned meta to the nitrile group and ortho to the methoxy group, which
significantly influences the molecule's electronic properties and reactivity.

The structural and identifying information for this compound is summarized below.
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Identifier

Value

Molecular Formula

CsHsF2NO[1]

SMILES COC1=C(C=C(C=C1F)C#N)F[1]

nchi INChl=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-
7(8)10/h2-3H,1H3[1]

InChlKey FTPRNOSXVHXNSB-UHFFFAOYSA-N[1]

CAS Number 104197-15-1[2]

Below is a two-dimensional diagram representing the atomic connectivity of the 3,5-Difluoro-4-

methoxybenzonitrile molecule.

Caption: 2D Molecular Structure of 3,5-Difluoro-4-methoxybenzonitrile.

Physicochemical Properties

The key physicochemical properties of 3,5-Difluoro-4-methoxybenzonitrile are tabulated

below. These properties are crucial for understanding the compound's behavior in various

chemical and biological systems.

Property

Value

Molecular Weight

169.13 g/mol

Monoisotopic Mass

169.03392 Da[1]

XlogP (predicted)

1.8[1]

White to almost white powder to crystal (for

Appearance related compound 3-Fluoro-4-
methoxybenzonitrile)[3]
) ) 98 - 102 °C (for related compound 3-Fluoro-4-
Melting Point .
methoxybenzonitrile)[3]
N ) 98 °C / 1.5 mmHg (for related compound 3-
Boiling Point

Fluoro-4-methoxybenzonitrile)[3]
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Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 3,5-
Difluoro-4-methoxybenzonitrile.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the
gas phase. The predicted m/z values for various adducts of 3,5-Difluoro-4-
methoxybenzonitrile are presented below.[1]

Adduct m/z Predicted CCS (A2
[M+H]* 170.04120 125.8
[M+Na]* 192.02314 138.1
[M-H]- 168.02664 127.5
[M+NHa4]* 187.06774 144.8
[M]*+ 169.03337 120.6

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 3,5-Difluoro-4-methoxybenzonitrile was not found
in the surveyed literature, the data for the related compound 4-methoxybenzonitrile is provided
for reference.

1H NMR (400 MHz, CDCls, ppm): & 7.58 (d, J = 8.0Hz, 2H), 6.95 (d, J = 8.0Hz, 2H), 3.86 (s,
3H).[4] 23C NMR (100 MHz, CDCls, ppm): & 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.[4]

Crystallographic and Geometric Data

Single-crystal X-ray diffraction studies provide precise measurements of bond lengths and
angles. While crystallographic data for the title compound is not readily available, data from a
closely related structure, 4-amino-3,5-difluorobenzonitrile, offers insight into the expected
geometric parameters. The presence of highly electronegative fluorine substituents can cause
distortions in the phenyl ring angles.[5] For instance, in 4-amino-3,5-difluorobenzonitrile, the C-
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C-C angles within the ring vary, with some being more acute (114.5°) and others more obtuse
(124.2-124.4°) than the ideal 120°.[5]

The table below presents selected experimental bond lengths for 4-amino-3,5-
difluorobenzonitrile.

Bond Bond Length (A)
C1=N1 1.146 (2)
C(ring)-C(ring) ~1.390 (avg.)

C-F ~1.35 (avg.)
C-NH:z ~1.36 (avg.)

Data is for the related compound 4-amino-3,5-difluorobenzonitrile and serves as an estimation.

[5]

Experimental Protocols
Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of 3,5-Difluoro-4-
methoxybenzonitrile is not readily available in the surveyed literature. However, a plausible
synthetic route can be conceptualized based on established organic chemistry principles and
reported syntheses of similar fluorinated aromatic compounds.[6][7] A potential pathway
involves the nucleophilic aromatic substitution of a highly fluorinated precursor.

The diagram below illustrates a logical workflow for a potential synthesis.
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Caption: A plausible synthetic workflow for 3,5-Difluoro-4-methoxybenzonitrile.
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Methodology Details:

« Nitration: 1,2,3,5-Tetrafluorobenzene would be treated with a nitrating mixture (e.g., nitric
acid and sulfuric acid) to introduce a nitro group onto the ring, yielding 1,3,4,5-Tetrafluoro-2-
nitrobenzene.

» Nucleophilic Aromatic Substitution (Methoxylation): The tetrafluoro-nitro intermediate would
undergo selective nucleophilic substitution with a methoxide source, such as sodium
methoxide in methanol. The most activated fluorine atom (ortho or para to the nitro group)
would be displaced by the methoxy group.

e Reduction: The nitro group of the resulting trifluoro-nitroanisole would be reduced to an
amino group using standard conditions, such as iron in acidic medium or catalytic
hydrogenation, to form 3,5-Difluoro-4-methoxyaniline.

o Sandmeyer Reaction: The final step would involve the conversion of the aniline to the
corresponding benzonitrile. This is a two-step process where the primary amine is first
diazotized with sodium nitrite and a strong acid (like HCI) at low temperatures, followed by
treatment with a cyanide salt, typically copper(l) cyanide, to install the nitrile group.

Note on Experimental Execution: All steps would require careful control of reaction conditions
(temperature, stoichiometry, reaction time) and appropriate workup and purification procedures
(e.g., extraction, chromatography) to isolate and purify the intermediates and the final product.
Characterization at each stage would be essential to confirm the structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299740/
https://www.researchgate.net/publication/318055261_An_Efficient_Synthesis_of_35-Dimethoxy-24-Difluorobenzoic_Acid
https://patents.google.com/patent/CN108409605B/en
https://patents.google.com/patent/CN108409605B/en
https://www.benchchem.com/product/b012467#3-5-difluoro-4-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/product/b012467#3-5-difluoro-4-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/product/b012467#3-5-difluoro-4-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/product/b012467#3-5-difluoro-4-methoxybenzonitrile-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b012467?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

